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Introduction

The isolation of high molecular weight (HMW) DNA is crucial for a variety of advanced
molecular biology applications, including long-read sequencing, genome mapping, and the
analysis of structural variations. Tetradecyltrimethylammonium chloride (TTAC) is a cationic
detergent that facilitates the purification of HMW DNA by forming an insoluble complex with the
nucleic acid, effectively separating it from cellular contaminants. This method is particularly
effective for tissues rich in polysaccharides and other inhibitors that can interfere with
enzymatic reactions and downstream applications.

The mechanism of action involves the positively charged quaternary ammonium group of TTAC
interacting with the negatively charged phosphate backbone of DNA.[1][2] This neutralizes the
charge on the DNA, causing it to precipitate out of solution, particularly at low ionic strengths.
[3] Proteins and many polysaccharides remain in the supernatant, allowing for efficient
purification.[4] The principle is shared with the more commonly cited cetyltrimethylammonium
bromide (CTAB), which differs primarily in the length of its hydrocarbon tail.[5] Protocols using
these cationic detergents are renowned for yielding high-quality, HMW DNA suitable for
sensitive downstream applications.
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Data Presentation

The following table summarizes typical quantitative data obtained from HMW DNA isolation
protocols using cationic detergents like CTAB, which is structurally and functionally similar to
TTAC. These values can be considered benchmarks for optimizing protocols with TTAC.

Parameter Typical Value Range Notes

Yield is highly dependent on
) 5 - 30 ug per 200 mg fresh
DNAYield ) the sample type, age, and
tissue )
quality.[6]

Aratio of ~1.8 is generally
. accepted as "pure" for DNA,;
Purity (A260/A280) 1.8-2.0 . o
lower ratios may indicate

protein contamination.

Lower ratios may indicate
) contamination with
Purity (A260/A230) >2.0 ) )
polysaccharides or residual

salts.

Can range up to 200 kb or
Molecular Weight > 50 kb higher with careful handling to

prevent shearing.

Experimental Protocol: High Molecular Weight DNA
Isolation

This protocol is a comprehensive methodology for the isolation of HMW DNA using a cationic
detergent-based lysis buffer. While optimized for plant tissues, it can be adapted for other
sample types.

Reagents and Buffers

o TTAC/CTAB Extraction Buffer (2% w/v):

o 100 mM Tris-HCI, pH 8.0
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1.4 M NaCl

[e]

20 mM EDTA

o

[¢]

2% (w/v) Tetradecyltrimethylammonium Chloride (or CTAB)

[¢]

Just before use, add: 0.2% (v/v) B-mercaptoethanol

e Chloroform:lsoamyl Alcohol (24:1)
 |sopropanol (100%, ice-cold)
o Ethanol (70%, ice-cold)
o TE Buffer:
o 10 mM Tris-HCI, pH 8.0
o 1 mMEDTA

* RNase A (10 mg/mL)

Methodology

e Sample Preparation:

o Harvest fresh sample material and immediately place it on ice to minimize nuclease
activity.

o For plant tissue, grind approximately 200 mg of the sample to a fine powder in liquid
nitrogen using a pre-chilled mortar and pestle.

e Lysis:

o Transfer the powdered tissue to a 2 mL microcentrifuge tube containing 1 mL of pre-
warmed (60°C) TTAC/CTAB Extraction Buffer with freshly added 3-mercaptoethanol.

o Vortex briefly to mix and incubate at 60°C for 30-60 minutes with occasional gentle
inversion. This step lyses cells and denatures proteins.
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e Purification:

o

Add an equal volume (1 mL) of Chloroform:Isoamyl Alcohol (24:1) to the lysate.

[¢]

Mix by gentle inversion for 5-10 minutes to form an emulsion. Do not vortex, as this will
shear the HMW DNA.

[¢]

Centrifuge at 12,000 x g for 10 minutes at 4°C to separate the phases.

o

Carefully transfer the upper aqueous phase containing the DNA to a new tube. A wide-
bore pipette tip is recommended to minimize shearing.

» Precipitation:

[e]

Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.

o

Mix gently by inversion until a white, stringy DNA precipitate becomes visible.

[¢]

Incubate at -20°C for at least 30 minutes to enhance precipitation. For very high molecular
weight DNA, this can be extended to overnight.

[¢]

Pellet the DNA by centrifuging at 10,000 x g for 10 minutes at 4°C.

e Washing and Resuspension:

o Carefully decant the supernatant without disturbing the DNA pellet.

o Wash the pellet with 1 mL of ice-cold 70% ethanol to remove residual salts and
detergents.

o Centrifuge at 10,000 x g for 5 minutes at 4°C.

o Decant the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry, as this can
make the DNA difficult to dissolve.

o Resuspend the DNA pellet in 50-100 uL of TE Buffer. HMW DNA may take several hours
to fully dissolve. Gentle agitation at room temperature or incubation at 37°C can aid
dissolution.
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« RNA Removal (Optional but Recommended):
o Add RNase A to a final concentration of 20 pg/mL.
o Incubate at 37°C for 30 minutes.

Visualizations
Experimental Workflow

Click to download full resolution via product page

Caption: Workflow for HMW DNA isolation using a cationic detergent method.
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Caption: TTAC precipitates DNA via electrostatic and hydrophobic interactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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